

3-(3-Iodophenyl)-1H-pyrazol-5-amine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Cat. No.: B3142301

[Get Quote](#)

An In-depth Technical Guide to **3-(3-Iodophenyl)-1H-pyrazol-5-amine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-(3-Iodophenyl)-1H-pyrazol-5-amine**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the core physicochemical properties, spectroscopic characteristics, and essential synthetic methodologies for this molecule. A critical focus is placed on its chemical reactivity, particularly the strategic importance of its dual functionalities: the versatile 3(5)-aminopyrazole core and the synthetically valuable iodophenyl moiety. By exploring its applications as a privileged scaffold in medicinal chemistry, this guide illuminates its role as a cornerstone building block for the synthesis of targeted therapeutics, including kinase inhibitors. The narrative integrates field-proven insights with technical data, supported by authoritative citations and visual diagrams to facilitate a deeper understanding of the compound's scientific and practical value.

Introduction: The Strategic Value of the 3-Aryl-1H-pyrazol-5-amine Scaffold

The pyrazole ring system is a foundational motif in medicinal chemistry, recognized for its presence in numerous therapeutic agents and biologically active compounds.^[1] Within this

class, the 3(5)-aminopyrazole substructure is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2][3] Its utility stems from a combination of features: a stable aromatic core, strategically positioned hydrogen bond donors and acceptors, and the capacity for extensive synthetic functionalization.

A crucial characteristic of 3(5)-aminopyrazoles is prototropic tautomerism. The compound exists as a dynamic equilibrium between two tautomeric forms: **3-(3-Iodophenyl)-1H-pyrazol-5-amine** and 5-(3-Iodophenyl)-1H-pyrazol-3-amine. This equilibrium can influence the molecule's reactivity and interaction with biological targets, making an understanding of this phenomenon essential for its application in synthesis and drug design.[4]

The introduction of a 3-iodophenyl group imparts significant strategic advantages. The iodine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]

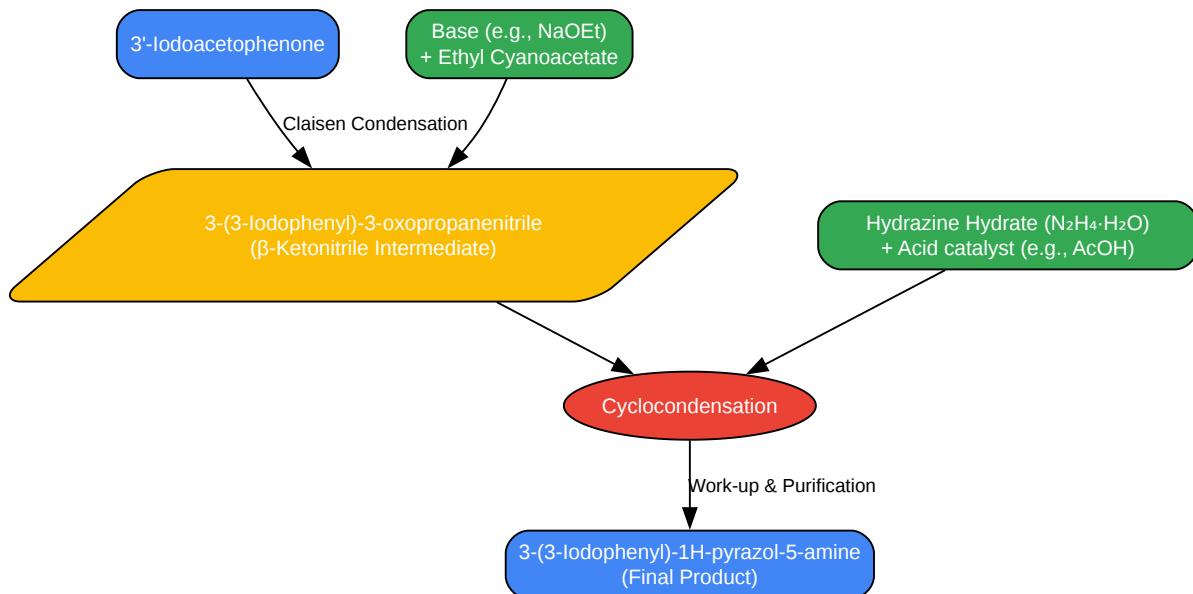
Caption: Prototropic tautomerism of **3-(3-Iodophenyl)-1H-pyrazol-5-amine**.

Physicochemical Properties

The fundamental physical and chemical properties of **3-(3-Iodophenyl)-1H-pyrazol-5-amine** are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Data
Chemical Structure	(See Tautomerism Diagram Above)
IUPAC Name	3-(3-Iodophenyl)-1H-pyrazol-5-amine (also named 5-(3-Iodophenyl)-1H-pyrazol-3-amine)[5]
CAS Number	502132-87-8, 1217089-18-3[5] (Note: Multiple CAS numbers may exist for tautomers)
Molecular Formula	C ₉ H ₈ IN ₃ [5]
Molecular Weight	285.09 g/mol
Appearance	Typically an off-white to light brown solid.
Melting Point	Not publicly reported. For comparison, the related 3-(3-chlorophenyl)-1H-pyrazol-5-amine is a solid.[6]
Solubility	Generally soluble in polar organic solvents such as DMSO, DMF, and methanol.
InChI Key	InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)[5]

Spectroscopic Characterization


While specific spectra for this exact compound are not readily available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyrazole rings. The protons on the iodophenyl ring would appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their positions relative to the iodine and pyrazole substituents. A characteristic singlet for the pyrazole C4-H proton would likely appear around 6.0 ppm. The broad signals for the amine (NH₂) and pyrazole (NH) protons would also be present, and their chemical shifts can be highly dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR would display nine distinct signals. The carbons of the phenyl ring would resonate in the aromatic region ($\sim 115\text{-}140$ ppm), with the carbon atom directly bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-halogenated counterpart. The three carbons of the pyrazole ring would also have unique chemical shifts.
- IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for both the pyrazole NH and the primary amine NH_2 groups, typically appearing as broad bands in the $3100\text{-}3500\text{ cm}^{-1}$ region. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would be observed in the $1500\text{-}1650\text{ cm}^{-1}$ range. The C-I stretch appears at lower frequencies, typically below 600 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M^+) at m/z 285. The isotopic pattern would be characteristic of a molecule containing one iodine atom. Fragmentation would likely involve the loss of HCN or NH_2 from the pyrazole ring.

Synthesis and Methodology

The synthesis of 3(5)-aryl-5(3)-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a β -ketonitrile with hydrazine. [2][7] This approach offers a reliable and efficient route to **3-(3-Iodophenyl)-1H-pyrazol-5-amine**.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **3-(3-Iodophenyl)-1H-pyrazol-5-amine**.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative procedure based on established methodologies.

- Synthesis of the β -Ketonitrile Intermediate:
 - To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3'-iodoacetophenone (1.0 eq.).
 - Stir the mixture at room temperature for 15 minutes.
 - Add ethyl cyanoacetate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

- After completion, cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-iodophenyl)-3-oxopropanenitrile. This intermediate can be purified by column chromatography or used directly in the next step.
- Cyclocondensation to form the Aminopyrazole:
 - Dissolve the crude β -ketonitrile (1.0 eq.) in ethanol or acetic acid.
 - Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
 - Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
 - Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
 - Alternatively, the solvent can be removed under reduced pressure. The resulting residue is then partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).
 - The organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography or recrystallization to afford pure **3-(3-Iodophenyl)-1*H*-pyrazol-5-amine**.

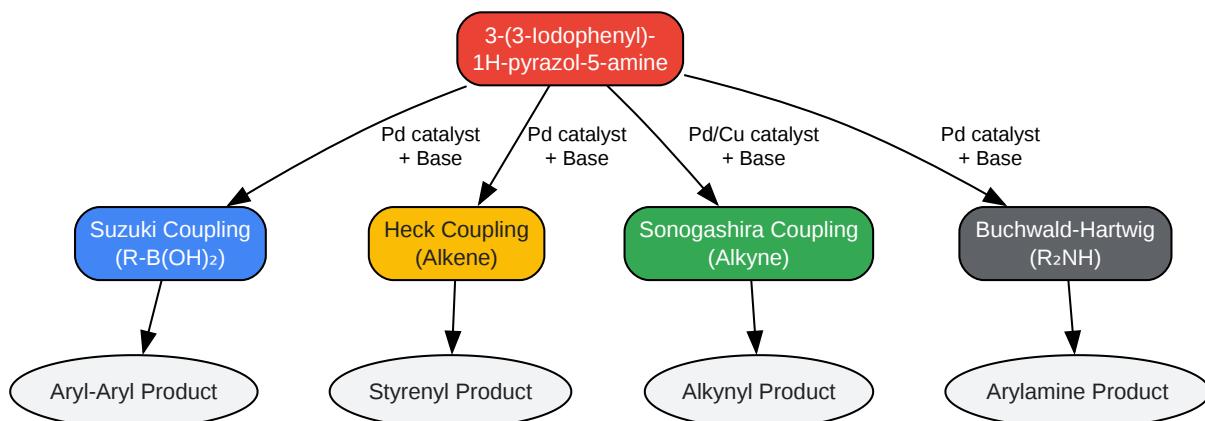
Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from three key reactive sites: the pyrazole ring, the exocyclic amine, and the iodo-substituent on the phenyl ring.

Reactions at the Pyrazole Core

The pyrazole ring, being electron-rich and activated by the amino group, is susceptible to electrophilic substitution, predominantly at the C4 position.^[3] A prime example is regioselective halogenation.

- C4-Halogenation: Treatment with N-halosuccinimides (NCS, NBS, or NIS) in a solvent like DMSO provides a metal-free, room-temperature method to install a halogen at the C4 position.^[8] This transformation is valuable for introducing another point of synthetic diversity.


Reactions of the Amino Group

The primary amine at the C5 position is a potent nucleophile and can participate in a wide range of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced or cyclized.
- Formation of Fused Systems: The aminopyrazole acts as a 1,3-bis-nucleophile in reactions with 1,3-bis-electrophiles (e.g., β -dicarbonyl compounds, α,β -unsaturated ketones) to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores.^[4]

Reactions at the Iodophenyl Ring: The Cross-Coupling Hub

The C-I bond is the most valuable functional group for medicinal chemists using this scaffold. It enables a host of palladium-catalyzed cross-coupling reactions to build molecular complexity.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing the iodophenyl group.

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
- Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

Applications in Drug Discovery

3-(3-Iodophenyl)-1H-pyrazol-5-amine is not just a chemical curiosity; it is a validated and highly valuable starting material in the quest for new medicines.

- Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases. Derivatives have been designed as selective inhibitors of targets like c-Jun N-terminal Kinase (JNK3), which is implicated in neurodegenerative diseases.[9]
- Scaffold for Library Synthesis: Its true power lies in its role as a template for combinatorial chemistry. The orthogonal reactivity of the amino group and the iodo group allows for a stepwise, controlled diversification, enabling the creation of large libraries of related compounds for high-throughput screening.[10]
- G-Protein Coupled Receptor (GPCR) Modulators: The structural features of aminopyrazoles make them suitable for targeting GPCRs, which are a large family of drug targets.[3]

Safety and Handling

While a specific safety datasheet for this compound is not publicly available, compounds of this class should be handled with appropriate care in a laboratory setting.

- GHS Classification (Predicted): Likely to be classified as an irritant to the skin and eyes and may be harmful if swallowed, based on data for similar compounds like 3-amino-5-phenylpyrazole.[11]

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-(3-Iodophenyl)-1H-pyrazol-5-amine is a strategically designed molecular building block that offers immense value to the fields of organic synthesis and medicinal chemistry. Its defining features—the tautomeric aminopyrazole core and the versatile iodophenyl handle—provide a powerful platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and synthetic protocols, as outlined in this guide, is essential for researchers aiming to leverage this compound in the rational design and discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-(3-Chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. BIOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(3-Iodophenyl)-1H-pyrazol-5-amine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3142301#3-3-iodophenyl-1h-pyrazol-5-amine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com